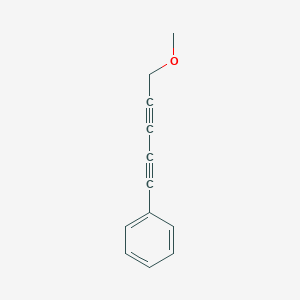
Benzene, (5-methoxy-1,3-pentadiynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (5-methoxy-1,3-pentadiynyl)-: is an organic compound characterized by a benzene ring substituted with a 5-methoxy-1,3-pentadiynyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methoxy-1,3-pentadiynyl)- typically involves the coupling of a benzene derivative with a 5-methoxy-1,3-pentadiynyl group. This can be achieved through various organic synthesis techniques, including:
Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed coupling reaction involves the reaction of an aryl halide with an alkene.
Industrial Production Methods: Industrial production of Benzene, (5-methoxy-1,3-pentadiynyl)- may involve large-scale Sonogashira or Heck reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (5-methoxy-1,3-pentadiynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4), Nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
Chemistry: Benzene, (5-methoxy-1,3-pentadiynyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, Benzene, (5-methoxy-1,3-pentadiynyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, (5-methoxy-1,3-pentadiynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Anisole is a simpler benzene derivative with a single methoxy group. It is used in the synthesis of perfumes and pharmaceuticals.
Phenol (Hydroxybenzene): Phenol has a hydroxyl group attached to the benzene ring and is widely used in the production of plastics and resins.
Toluene (Methylbenzene): Toluene has a methyl group attached to the benzene ring and is used as an industrial solvent and in the production of explosives.
Uniqueness: Benzene, (5-methoxy-1,3-pentadiynyl)- is unique due to the presence of the 5-methoxy-1,3-pentadiynyl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives. This uniqueness makes it valuable in specialized applications where specific reactivity or interactions are required.
Properties
CAS No. |
91368-24-0 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-methoxypenta-1,3-diynylbenzene |
InChI |
InChI=1S/C12H10O/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,11H2,1H3 |
InChI Key |
FFTLVFZJBSTUOS-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















